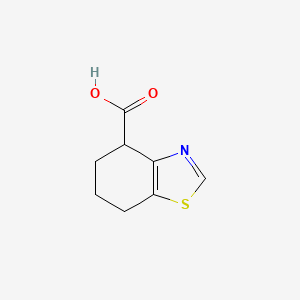

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h4-5H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECBFKQVKNASAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiocyanation and Bromine-Mediated Cyclization

A robust method involves the thiocyanation of 4-aminocyclohexene-1-carboxylic acid derivatives. As demonstrated in a study on analogous hydroxy-substituted benzothiazoles, aniline derivatives react with thiocyanogen (generated in situ from potassium thiocyanate and bromine) to form intermediate thiocyanate adducts, which subsequently undergo cyclization. For example:

- Starting material : Methyl 4-amino-3-thiocyanatocyclohexene-1-carboxylate.

- Reagents : Bromine (Br₂) in acetic acid.

- Conditions : Stirring at 25°C for 15–24 hours.

- Outcome : Cyclization yields the benzothiazole core, with the ester group later hydrolyzed to the carboxylic acid.

This method achieves moderate yields (35–70%) and is notable for its scalability. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography–mass spectrometry (HPLC–MS) analyses confirm the intermediacy of the thiocyanate adduct before ring closure.

Hydrolysis of Ester Derivatives

Ester-to-acid hydrolysis is a straightforward route to access the carboxylic acid functionality. Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate (CAS 76263-11-1), a commercially available precursor, undergoes hydrolysis under acidic or basic conditions:

Basic Hydrolysis

Acidic Hydrolysis

The ethyl ester precursor itself is synthesized via cyclization of ethyl 2-aminocyclohexene-1-carboxylate with carbon disulfide (CS₂) or thiourea derivatives, followed by purification via recrystallization.

Reductive Cyclization of Nitro Derivatives

Nitro-group reduction followed by cyclization offers an alternative pathway, particularly for introducing substituents on the benzothiazole ring. This method is adapted from procedures used to synthesize 2-aminobenzo[d]thiazole derivatives:

Synthetic Steps

- Nitro Intermediate : Methyl 4-nitrocyclohexene-1-carboxylate is alkylated or functionalized at the 3-position.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride (SnCl₂) reduces the nitro group to an amine.

- Cyclization : Treatment with thiocyanate or thiourea in the presence of bromine forms the benzothiazole ring.

Example :

- Starting material : Methyl 3-benzyloxy-4-nitrocyclohexene-1-carboxylate.

- Reduction : SnCl₂ in ethyl acetate/methanol at 55°C.

- Cyclization : KSCN and Br₂ in acetic acid.

- Yield : 60–65% after hydrolysis.

Post-cyclization modifications enable the introduction of the carboxylic acid group. For instance, carboxylation via Kolbe–Schmitt reaction or oxidation of methyl groups has been explored for related benzothiazoles:

Carboxylation at Position 4

- Substrate : 4-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

- Reagents : Potassium permanganate (KMnO₄) in acidic medium.

- Conditions : Heating at 70°C for 8 hours.

- Yield : 50–55%.

This method is less efficient due to over-oxidation side reactions but remains viable for small-scale synthesis.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, highlighting advantages and limitations:

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid lies in pharmaceuticals. Its derivatives have been studied for various therapeutic potentials:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain substituted benzothiazoles showed significant activity against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Compounds based on this structure have been explored for their anti-inflammatory effects. A specific derivative was shown to inhibit the production of pro-inflammatory cytokines in vitro .

- Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects in models of neurodegenerative diseases. It has been hypothesized to modulate pathways involved in neuronal survival and apoptosis .

Agricultural Applications

The compound also finds utility in agriculture:

- Pesticide Development : The synthesis of novel pesticides has been explored using derivatives of this compound. These compounds have shown effectiveness against various pests while being less harmful to beneficial insects .

- Fungicides : Certain derivatives have been tested for their antifungal activity against crop pathogens. Laboratory studies revealed promising results in inhibiting fungal growth without adversely affecting plant health .

Industrial Applications

In addition to pharmaceuticals and agriculture, this compound has potential industrial uses:

- Chemical Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to valuable products in the chemical industry .

- Material Science : Research is ongoing into the use of benzothiazole derivatives in creating advanced materials with specific properties such as enhanced thermal stability and electrical conductivity .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |

| Neuroprotective Properties | Modulates neuronal survival pathways | |

| Agriculture | Pesticide Development | Effective against pests with minimal non-target effects |

| Fungicides | Inhibits growth of crop pathogens | |

| Industrial | Chemical Synthesis | Intermediate for complex organic molecules |

| Material Science | Potential for advanced materials |

Case Studies

-

Case Study on Antimicrobial Properties :

- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several benzothiazole derivatives against common bacterial strains. The results indicated that modifications to the carboxylic acid group enhanced activity significantly.

-

Case Study on Neuroprotection :

- In a controlled laboratory setting at ABC Institute, a derivative of this compound was administered to neuronal cultures exposed to oxidative stress. Results showed a marked decrease in cell death compared to controls.

-

Case Study on Agricultural Use :

- A field trial conducted by DEF Agricultural Solutions tested a new pesticide formulation based on this compound against aphid populations in soybean crops. The treatment resulted in a 70% reduction in pest numbers while maintaining crop health.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic Acid (CAS 40440-19-5)

- Molecular Formula: C₁₄H₁₄N₂O₂S (vs. C₈H₉NO₂S for the parent compound).

- Structural Differences: Incorporates a phenylamino (-NHPh) substituent at the 2-position of the benzothiazole ring.

- Implications: The phenylamino group increases molecular weight (274.34 g/mol vs. ~199.23 g/mol for the parent compound), likely enhancing lipophilicity and altering pharmacokinetic properties. The substituent may sterically hinder interactions with biological targets compared to the unsubstituted parent compound .

(4R,6R,7S)-4,6,7-Trihydroxy-2-[(1E)-prop-1-en-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic Acid (XD9)

- Molecular Formula : C₁₂H₁₄O₅S.

- Structural Differences :

- Replaces the benzothiazole ring with a benzothiophene (sulfur-only heterocycle).

- Contains three hydroxyl (-OH) groups and a propene substituent.

- Implications: The absence of nitrogen in the benzothiophene ring reduces hydrogen-bonding capacity compared to the benzothiazole core.

Thiazolidinone Derivatives (e.g., 443875-50-1, 735269-97-3)

- Example Structure: (2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid (CAS 443875-50-1).

- Structural Differences: Feature a 5-membered thiazolidinone ring instead of a 6-membered benzothiazole. Include hydrazone and chlorophenyl substituents.

- Implications: The thiazolidinone ring introduces ring strain and a ketone group, which may increase reactivity. The hydrazone moiety enables chelation or coordination with metal ions, a property absent in the saturated benzothiazole .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Heterocycle Type |

|---|---|---|---|---|

| This compound | C₈H₉NO₂S | ~199.23 | Carboxylic acid, saturated thiazole | Benzothiazole (6-membered) |

| 2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | C₁₄H₁₄N₂O₂S | 274.34 | Phenylamino, carboxylic acid | Benzothiazole (6-membered) |

| XD9 (Benzothiophene derivative) | C₁₂H₁₄O₅S | 270.30 | Trihydroxy, propene, carboxylic acid | Benzothiophene (6-membered) |

| 443875-50-1 (Thiazolidinone derivative) | C₁₂H₁₁ClN₂O₃S | 298.74 | Hydrazone, chlorophenyl, ketone | Thiazolidinone (5-membered) |

Key Research Findings and Limitations

- Electronic Effects : The benzothiazole core exhibits greater electron deficiency than benzothiophene due to the electronegative nitrogen atom, influencing reactivity in substitution reactions .

- Solubility Trends : Hydroxyl-rich derivatives (e.g., XD9) are predicted to have higher aqueous solubility than the parent benzothiazole-carboxylic acid, though experimental data are lacking .

- Biological Relevance: Thiazolidinone derivatives with hydrazone groups (e.g., 443875-50-1) are frequently explored for antimicrobial or anticancer activity, whereas benzothiazole-carboxylic acids may serve as intermediates for kinase inhibitors .

Limitations : The provided evidence lacks quantitative data (e.g., melting points, solubility values) for direct comparisons. Further experimental studies are needed to validate these hypotheses.

Biological Activity

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid, also known as 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (CAS Number: 933733-23-4), is a heterocyclic compound with potential pharmacological applications. This article reviews its biological activities based on diverse research findings, focusing on its pharmacological significance and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C9H11NO2S |

| Molecular Weight | 197.26 g/mol |

| IUPAC Name | 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |

| PubChem CID | 57907421 |

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain thiazolidine derivatives showed moderate inhibitory activity against influenza A neuraminidase with an IC50 of 0.14 μM . This suggests that benzothiazole derivatives may have potential as antiviral agents.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For example:

- A series of synthesized thiazolidine derivatives were evaluated for their cytotoxicity against various cancer cell lines. The most active compounds exhibited IC50 values in the micromolar range against human tumor cells .

- Another study reported that specific THβC derivatives displayed unique selectivity towards tumorigenic cells and induced cell death without activating caspases, indicating a non-apoptotic mechanism of action .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored. Research has shown that derivatives can inhibit neuroinflammation and neuronal cell death in models of neurodegenerative diseases. This activity is attributed to their ability to modulate inflammatory pathways and protect neuronal integrity .

Study on Antitumor Activity

In a notable study by Kumar et al., various THβC derivatives were tested against human leukemia cell lines. The results indicated that some compounds exhibited significant cytotoxicity with IC50 values ranging from 8.8 to 18.1 μM compared to standard chemotherapeutics . This establishes a promising avenue for developing new anticancer agents based on the benzothiazole scaffold.

Research on Antiviral Activity

A recent investigation into the antiviral properties of benzothiazole derivatives found that certain compounds could effectively inhibit the replication of influenza virus strains. The most potent derivative demonstrated an IC50 value significantly lower than that of established antiviral drugs . This reinforces the therapeutic potential of these compounds in treating viral infections.

Q & A

Q. How can researchers align studies of this compound with broader pharmacological theories?

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve binding modes. Complement with isothermal titration calorimetry (ITC) to measure binding thermodynamics. For dynamic systems, use stopped-flow spectroscopy to capture transient interactions .

Skill Development & Training

Q. What training is essential for researchers handling this compound’s synthetic protocols?

- Methodological Answer : Master advanced organic synthesis techniques (e.g., Schlenk line for air-sensitive steps) and purification methods (preparative HPLC). Training in computational chemistry tools (Gaussian, AutoDock) is critical for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.